2-Bromo-4-chlorobenzoic acid
Overview
Description
Synthesis Analysis
While specific studies directly detailing the synthesis of 2-Bromo-4-chlorobenzoic acid were not identified, research on closely related compounds provides insight into potential synthetic routes. The synthesis of similar halogenated benzoic acids and benzofuranones typically involves multi-step processes including bromination, chlorination, and functional group transformations starting from simple aromatic compounds or benzoic acids (Yang Feng-ke, 2004; P. Xiaojun, 2005). These methods often employ halogenation agents under controlled conditions to introduce bromo and chloro substituents at specific positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated compounds, similar to 2-Bromo-4-chlorobenzoic acid, reveals interesting features such as short distances between halogen atoms and neighboring functional groups, suggesting potential interactions between them. For instance, in the crystal structure of a related compound, a short distance between bromine and nitrogen atoms indicates an interaction between these elements, which could influence the reactivity and properties of the molecule (D. Britton, 1997).
Chemical Reactions and Properties
Reactions involving halogenated benzoic acids typically explore their reactivity towards nucleophiles, electrophiles, and their potential to form various derivatives through substitution reactions. The presence of bromo and chloro substituents significantly impacts the acid’s reactivity, making it a versatile intermediate for synthesizing more complex molecules. Studies on similar molecules highlight their utility in forming novel compounds with potential biological activity (E. Bielak & S. Biliński, 1996).
Physical Properties Analysis
Physical properties such as melting point, boiling point, density, and refractive index are crucial for characterizing chemical compounds and predicting their behavior in various environments. For compounds akin to 2-Bromo-4-chlorobenzoic acid, these properties are determined through careful experimental measurements, providing essential data for handling, storage, and application in chemical syntheses (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-chlorobenzoic acid, such as acidity, reactivity towards various chemical reagents, and its role in catalysis or as a substrate in organic reactions, are influenced by the electron-withdrawing effects of the halogen substituents. These effects can enhance the acid’s reactivity and make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Insights into its reactivity can be gleaned from studies on structurally related compounds, demonstrating their potential in organic synthesis and material science (T. Maki et al., 2006).
Scientific Research Applications
Crystallographic and Packing Preferences Studies
2-Bromo-4-chlorobenzoic acid (2Br) has been explored in the context of crystallography, particularly in understanding its packing preferences in solid solutions. A study highlighted its unique crystallization in different space groups compared to its isomeric compounds. These structural differences were attributed to strong hydrogen bonds and distinct halogen bonds, which influence the packing features and interaction energies in their crystalline forms (Pramanik, Pavan, & Guru Row, 2017).
Chemical Synthesis and Modification
2-Bromo-4-chlorobenzoic acid is integral in various chemical syntheses and modifications. For instance, it was used in the synthesis of Dapagliflozin, an antidiabetic drug. The process involved multiple steps, including chlorination and Friedel-Crafts acylation, demonstrating the compound's versatility in complex chemical synthesis (Jie Yafei, 2011).
Environmental and Microbiological Studies
In environmental and microbiological research, 2-Bromo-4-chlorobenzoic acid has been studied for its degradation pathways. Research on Alcaligenes denitrificans NTB-1, a bacterium, revealed its ability to utilize similar compounds as carbon and energy sources, releasing halides during growth. This indicates potential applications in bioremediation and understanding microbial degradation of halogenated compounds (van den Tweel, Kok, & de Bont, 1987).
Thermodynamic Properties
The thermodynamic properties of halobenzoic acids, including 2-Bromo-4-chlorobenzoic acid, have been critically evaluated. This includes studying their enthalpies of combustion, sublimation, and fusion. Such research is crucial in understanding the physical and chemical properties of these compounds, which can have broader implications in various scientific fields (Chirico et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
properties
IUPAC Name |
2-bromo-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQLFCVCDEXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275019 | |
Record name | 2-Bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzoic acid | |
CAS RN |
936-08-3 | |
Record name | 2-Bromo-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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